molecular formula C20H17ClFN3O3S B12475903 N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B12475903
M. Wt: 433.9 g/mol
InChI Key: AYLRXJWGVDTIOW-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural components, including a chlorinated fluorophenyl group, a phenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H17ClFN3O3S/c21-18-11-16(8-9-19(18)22)25(29(27,28)17-6-2-1-3-7-17)14-20(26)24-13-15-5-4-10-23-12-15/h1-12H,13-14H2,(H,24,26)

InChI Key

AYLRXJWGVDTIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions

Scientific Research Applications

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: This compound has a similar structure but with a different position of the pyridinyl group.

    N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide: Another similar compound with the pyridinyl group in a different position.

    N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)alaninamide: This compound has an alaninamide backbone instead of glycinamide

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